6-Alkynyl-fucose

fucosylation inhibition GDP-fucose depletion hepatoma invasion

6-Alkynyl-fucose (6-Alk-Fuc, CAS 1193251-61-4) is a click-chemistry compatible fucose analog that contains an alkyne group at the C-6 position. It is widely utilized as a bioorthogonal probe for metabolic incorporation into fucosylated glycans, enabling detection via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C7H10O5
Molecular Weight 174.15
CAS No. 1193251-61-4
Cat. No. B605009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Alkynyl-fucose
CAS1193251-61-4
Synonyms6-Alkynyl-fucose;  6-Alk-Fuc; 
Molecular FormulaC7H10O5
Molecular Weight174.15
Structural Identifiers
SMILESC#CC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H/t3-,4+,5+,6-,7?/m0/s1
InChIKeyCZNHMTJHTGBOTL-DVEMRHSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-Alkynyl-fucose (CAS 1193251-61-4): A Bioorthogonal Fucose Analog for Metabolic Glycan Labeling and Fucosylation Inhibition


6-Alkynyl-fucose (6-Alk-Fuc, CAS 1193251-61-4) is a click-chemistry compatible fucose analog that contains an alkyne group at the C-6 position [1]. It is widely utilized as a bioorthogonal probe for metabolic incorporation into fucosylated glycans, enabling detection via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1][2]. Beyond its role as a detection tool, 6-Alk-Fuc acts as a potent cellular fucosylation inhibitor, functioning primarily by targeting and depleting cellular GDP-fucose pools [3]. Its dual functionality as both a probe and an inhibitor distinguishes it from simpler fluorescent or affinity-tagged analogs.

Why 6-Alkynyl-fucose Cannot Be Simply Substituted with Other Fucose Analogs or Metabolic Inhibitors


Simple substitution of 6-Alkynyl-fucose with other fucose analogs or general fucosylation inhibitors is scientifically invalid due to fundamental differences in their molecular targets and mechanisms of action. While analogs like 2-fluoro-fucose (2-F-Fuc) also deplete cellular GDP-fucose by targeting the GDP-fucose biosynthesis pathway, 6-Alk-Fuc exhibits markedly higher potency in inhibiting cellular fucosylation [1]. Furthermore, alternative bioorthogonal probes such as azido-fucose rely on different click chemistry partners (e.g., strained alkynes for SPAAC) and exhibit distinct selectivity profiles with individual fucosyltransferases (FUTs) [2]. A recent preprint demonstrates that GDP-6-Alk-Fuc is a much weaker substrate than GDP-7-Alk-Fuc or GDP-fucose for most human FUTs, underscoring that subtle structural modifications critically alter enzyme utilization and thus experimental outcomes [2]. Therefore, the choice of probe or inhibitor directly dictates the pattern of labeled or inhibited glycans.

Quantitative Evidence for 6-Alkynyl-fucose: Potency, Selectivity, and Differential Utilization


6-Alkynyl-fucose Exhibits Superior Potency Over 2-Fluoro-fucose in Inhibiting Cellular Fucosylation

In a direct head-to-head comparison using lectin blotting with AAL (which detects α1,6-fucosylation) in Huh7 hepatoma cells, 6-Alkynyl-fucose demonstrated substantially greater potency than the established inhibitor 2-fluoro-fucose. At an equal concentration of 200 µM, 6-Alk-Fuc almost completely abolished the AAL signal, whereas 2-F-Fuc only partially reduced it [1].

fucosylation inhibition GDP-fucose depletion hepatoma invasion FX/TSTA3

6-Alkynyl-fucose Depletes Cellular GDP-fucose with IC50 of 4.6 µM

The mechanism of fucosylation inhibition by 6-Alkynyl-fucose is mediated through depletion of the activated sugar donor, GDP-fucose. Quantification of cellular GDP-fucose levels by LC-MS/MS after treatment with 6-Alk-Fuc for 48 hours in Huh7 cells yielded an IC50 value of 4.6 µM [1]. This depletion directly correlates with the observed inhibition of fucosylation.

GDP-fucose depletion FX/TSTA3 inhibition metabolic inhibitor IC50

6-Alkynyl-fucose Potently Inhibits Notch1 Activation by Delta-like Ligands but Not Jagged1

Both 6-alkynyl fucose and 6-alkenyl fucose are substrates for protein O-fucosyltransferase 1 (Pofut1) and incorporate into Notch1 EGF repeats. In a direct comparison using a cell-based Notch signaling luciferase reporter assay, 6-alkynyl fucose inhibited activation of Notch1 by Delta-like 1 (Dll1) and Delta-like 4 (Dll4) ligands with an IC50 of approximately 10 µM for Dll1 and <10 µM for Dll4, while showing no inhibition of Jagged1 (Jag1)-induced signaling up to 200 µM [1]. This demonstrates ligand-specific inhibition.

Notch signaling O-fucosylation Pofut1 cancer therapeutics ligand selectivity

GDP-6-Alkynyl-fucose is a Poor Substrate for Most Human Fucosyltransferases Compared to GDP-7-Alkynyl-fucose

In an evaluation of GDP-fucose analogs as donor substrates for nine human fucosyltransferases (FUT1-9), GDP-6-alkynyl fucose (GDP-6-Alk-Fuc) exhibited significantly lower catalytic efficiency than both the natural donor GDP-fucose and the positional isomer GDP-7-alkynyl fucose. For FUT8 (α1,6-fucosyltransferase), the relative activity with GDP-6-Alk-Fuc was only ~5% of that with GDP-fucose, whereas GDP-7-Alk-Fuc retained ~60% relative activity [1].

fucosyltransferase (FUT) click chemistry probe GDP-fucose analog substrate specificity

Key Research Applications for 6-Alkynyl-fucose (CAS 1193251-61-4) Based on Validated Performance Data


Potent and General Inhibition of Cellular Fucosylation in Cancer Cell Models

6-Alkynyl-fucose is the reagent of choice for achieving potent, global inhibition of cellular fucosylation, as demonstrated by its superior potency over 2-fluoro-fucose in Huh7 hepatoma cells at 200 µM [1] and its ability to deplete GDP-fucose with an IC50 of 4.6 µM [1]. This makes it ideal for functional studies investigating the role of fucosylation in cancer cell migration, invasion, and proliferation, where robust and reliable inhibition is paramount.

Selective Modulation of Delta-Ligand-Induced Notch Signaling

For research focused on dissecting the roles of specific Notch ligands in development and disease, 6-alkynyl-fucose offers a unique tool for selectively inhibiting signaling induced by Delta-like 1 (Dll1) and Delta-like 4 (Dll4) ligands (IC50 ~10 µM and <10 µM, respectively), while leaving Jagged1 (Jag1)-mediated signaling unaffected up to 200 µM [2]. This ligand-specific inhibition profile is a key differentiator from broad-spectrum Notch inhibitors and is directly supported by quantitative cell-based reporter assay data.

Bioorthogonal Labeling and Imaging of Fucosylated Glycans in Live Cells

6-Alkynyl-fucose is a widely used metabolic probe for visualizing fucosylated glycoconjugates via CuAAC click chemistry. Its efficient incorporation into O-fucosylation consensus sequences on EGF repeats and TSRs, without disrupting subsequent glycan elongation, has been validated by mass spectrometry [3]. This application is ideal for tracking fucosylation dynamics in live cells and identifying fucosylated protein targets, providing a clear advantage over non-clickable or less efficiently incorporated analogs.

Investigations of FUT8-Dependent Glycosylation Pathways

The very low catalytic efficiency of GDP-6-Alk-Fuc with FUT8 (~5% relative activity) [4] makes 6-alkynyl-fucose a useful tool for negative selection or for specifically probing pathways that are less dependent on FUT8-mediated α1,6-fucosylation. This contrasts with 7-alkynyl fucose, which is a much better FUT8 substrate, and allows researchers to distinguish between FUT8-dependent and FUT8-independent fucosylation events in cellular systems.

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